4-Ethylresorcinol

Tyrosinase inhibition Skin lightening Melanogenesis

4-Ethylresorcinol (CAS 2896-60-8) is a resorcinol derivative that functions as an alternative substrate for the melanogenic enzyme tyrosinase, leading to hypopigmentary effects. Unlike classic inhibitors, its kinetic profile as a substrate has been characterized with a Michaelis constant (KM) and catalytic constant (kcat).

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 2896-60-8
Cat. No. B1360110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylresorcinol
CAS2896-60-8
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)O)O
InChIInChI=1S/C8H10O2/c1-2-6-3-4-7(9)5-8(6)10/h3-5,9-10H,2H2,1H3
InChIKeyVGMJYYDKPUPTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylresorcinol (CAS 2896-60-8) for Skin Lightening Research: Procurement and Differentiation Guide


4-Ethylresorcinol (CAS 2896-60-8) is a resorcinol derivative that functions as an alternative substrate for the melanogenic enzyme tyrosinase, leading to hypopigmentary effects. Unlike classic inhibitors, its kinetic profile as a substrate has been characterized with a Michaelis constant (KM) and catalytic constant (kcat) [1]. It is widely utilized in biochemical research and cosmetic formulation development for its capacity to attenuate melanin synthesis through a dual mechanism involving direct tyrosinase engagement and downregulation of tyrosinase-related protein-2 (TRP-2) expression [2].

Why 4-Ethylresorcinol (CAS 2896-60-8) Cannot Be Simply Substituted by Other Resorcinol Derivatives


Procurement specialists and formulation scientists cannot assume functional interchangeability among resorcinol derivatives. Quantitative biochemical profiling reveals that minor structural variations, such as the substitution at the 4-position, profoundly alter tyrosinase inhibitory potency and the compound's kinetic mechanism. For instance, the 4-ethyl substituent confers a specific balance between steric accommodation in the enzyme's active site and hydrophobic interaction, as demonstrated by comparative docking studies with 2-methylresorcinol which showed steric hindrance preventing proper binding [1]. Furthermore, critical secondary mechanisms, including the downregulation of TRP-2 and inhibition of lipid peroxidation, are not universal across the 4-alkylresorcinol class, making empirical selection based on specific quantitative evidence essential [2].

Quantitative Comparative Evidence for 4-Ethylresorcinol (CAS 2896-60-8) in Tyrosinase Inhibition and Melanogenesis


Diphenolase Inhibition: 4-Ethylresorcinol Outperforms 4-Butylresorcinol and Kojic Acid

In direct enzyme assays, 4-Ethylresorcinol demonstrates a significantly lower IC50 value for the inhibition of mushroom tyrosinase diphenolase activity (using L-DOPA as substrate) compared to the common benchmark kojic acid and the analog 4-butylresorcinol. The measured IC50 of 4-Ethylresorcinol is 1.1 µM (1.10E+3 nM) [1], which represents a ~10-fold increase in potency over 4-butylresorcinol (IC50 = 11.27 µM) and a ~14-fold increase over kojic acid (IC50 = 16.031 µM) [2]. This quantitative difference is critical for formulations aiming for high efficacy at lower molar concentrations.

Tyrosinase inhibition Skin lightening Melanogenesis

Monophenolase Inhibition: 4-Ethylresorcinol Potency is Comparable to 4-Hexylresorcinol

For monophenolase activity (using L-tyrosine as substrate), 4-Ethylresorcinol exhibits an IC50 of 1.9 µM (1.90E+3 nM) [1]. This potency is within the same order of magnitude as the more widely studied 4-hexylresorcinol, which has a reported monophenolase IC50 of 1.24 µM . The data indicate that while 4-hexylresorcinol is slightly more potent, 4-Ethylresorcinol provides a comparable level of enzyme engagement, which may be beneficial when seeking alternatives with different physicochemical properties or regulatory statuses.

Monophenolase Tyrosinase Skin pigmentation

Kinetic Mechanism: 4-Ethylresorcinol Acts as an Alternative Substrate, Not a Classic Inhibitor

Detailed kinetic characterization reveals that 4-Ethylresorcinol is not a classic reversible inhibitor but rather an alternative substrate for tyrosinase. Its kinetic constants were determined as part of a comparative study with resorcinol, 2-methylresorcinol, and 4-methylresorcinol [1]. Unlike 2-methylresorcinol, which exhibits steric hindrance and fails to bind properly, 4-Ethylresorcinol, along with 4-methylresorcinol, showed an apparent loss of activity at short times that recovered over longer periods, indicating they are not suicide substrates [1]. This mechanism distinguishes it from irreversible inhibitors that permanently disable the enzyme and may have a different safety profile.

Enzyme kinetics Mechanism of action Tyrosinase substrate

Dual Mechanism: 4-Ethylresorcinol Downregulates TRP-2 Expression, a Feature Not Observed in 4-Butylresorcinol

Beyond direct enzyme interaction, 4-Ethylresorcinol exerts a significant regulatory effect on melanogenesis by attenuating the mRNA and protein expression of tyrosinase-related protein-2 (TRP-2). In Melan-a cells, concentrations of 10-40 µM over 5 days effectively inhibited TRP-2 levels [1]. In contrast, 4-butylresorcinol, while a known tyrosinase inhibitor, has not been reported to modulate TRP-2 expression, suggesting its primary mode of action is confined to direct enzyme inhibition . This dual mechanism (enzyme engagement + gene/protein regulation) provides 4-Ethylresorcinol with a broader and potentially more sustained anti-melanogenic effect.

TRP-2 Melanogenesis Protein expression

Antioxidant Activity: 4-Ethylresorcinol Inhibits Lipid Peroxidation, Complementing Its Depigmenting Effect

4-Ethylresorcinol also possesses measurable antioxidant properties, specifically inhibiting lipid peroxidation. In mouse liver microsomes, it demonstrated an IC50 of 38.4 µM [1]. This activity is not shared by all tyrosinase inhibitors; for example, kojic acid is primarily a tyrosinase inhibitor with negligible effect on lipid peroxidation [2]. The capacity to mitigate oxidative stress adds an additional dimension to its utility in skin lightening research, as oxidative damage can stimulate melanogenesis.

Antioxidant Lipid peroxidation Oxidative stress

Optimal Research and Industrial Application Scenarios for 4-Ethylresorcinol (CAS 2896-60-8)


High-Potency Topical Formulations for Pigmentation Studies

Based on its 10- to 14-fold greater potency in tyrosinase inhibition compared to 4-butylresorcinol and kojic acid [1], 4-Ethylresorcinol is the preferred active ingredient for developing high-efficiency skin lightening prototypes. Its lower IC50 allows formulators to achieve significant enzyme inhibition at reduced molar concentrations, which is a critical advantage in minimizing potential irritation and optimizing the cost-in-use of a formulation.

Investigating Dual-Action Depigmenting Mechanisms in Melanocyte Biology

The unique ability of 4-Ethylresorcinol to both interact with the tyrosinase active site and downregulate TRP-2 protein expression [2] makes it an invaluable tool for academic and industrial researchers dissecting the complex regulatory networks of melanogenesis. It serves as a positive control for studying compounds that target multiple nodes in the melanin synthesis pathway.

Formulations Requiring Complementary Antioxidant Protection

Given its demonstrable inhibition of lipid peroxidation with an IC50 of 38.4 µM [3], 4-Ethylresorcinol is well-suited for cosmetic or dermatological research applications where oxidative stress is a confounding factor. It enables the design of 'two-in-one' experimental treatments that aim to simultaneously suppress melanin production and neutralize free radical damage caused by UV exposure.

Comparative Studies of Alkylresorcinol Structure-Activity Relationships

The detailed kinetic characterization of 4-Ethylresorcinol as an alternative tyrosinase substrate, in contrast to 2-methylresorcinol's steric hindrance [4], positions it as a key reference compound in medicinal chemistry programs. It is essential for procurement by research teams engaged in structure-activity relationship (SAR) studies aimed at optimizing the efficacy and safety profiles of novel 4-substituted resorcinol derivatives.

Technical Documentation Hub

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